

Nifoxipam CAS number and chemical identifiers

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Compound of Interest

Compound Name: Nifoxipam

Cat. No.: B1621971

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An In-Depth Technical Guide to **Nifoxipam**: Chemical Identifiers, and Analytical Methodologies

Nifoxipam, a derivative of the benzodiazepine class of compounds, has garnered attention within the scientific community for its potent sedative and anxiolytic properties.^[1] Known chemically as 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, it is also recognized as an active metabolite of flunitrazepam.^{[2][3]} This guide provides a comprehensive overview of **Nifoxipam**'s chemical identifiers, and available details on its analytical detection.

Core Chemical Identifiers

A clear and precise identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for **Nifoxipam**.

Identifier	Data
CAS Number	74723-10-7[3][4][5][6][7][8][9]
IUPAC Name	5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one[4]
Chemical Formula	C ₁₅ H ₁₀ FN ₃ O ₄ [4][5][6][7][8][9][10]
Molecular Weight	315.26 g/mol [4][6][7][9][11]
PubChem CID	3058221[2][6]
SMILES	<chem>O=C1C(O)N=C(C2=CC=CC=C2F)C3=CC(=O)C=CC=C3N1</chem> [6][8]
InChI Key	UHFIFTRHLBAWGY-UHFFFAOYSA-N[5][6][8]
Synonyms	3-hydroxydesmethyflunitrazepam, DP 370[6][9]

Analytical Methodologies

The detection and quantification of **Nifoxipam** and its metabolites in biological matrices are crucial for forensic and research purposes. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant analytical approach.[11]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Urine Analysis

A common method for the detection of **Nifoxipam** and other designer benzodiazepines in urine involves LC-HRMS.[11]

Sample Preparation:

- To 50 µL of a urine sample, add 170 µL of an internal standard working solution and 30 µL of a β-glucuronidase solution in a 96-well plate.[11]
- Gently shake the plate for 30 seconds.[11]
- Incubate at room temperature (20°C) for 20 minutes.[11]

- The sample is then ready for direct injection into the LC-HRMS system.[11]

LC-HRMS System Parameters:

- Mobile Phase A: 10 mmol/L aqueous ammonium formate with 0.005% formic acid (pH 4.8). [11]
- Mobile Phase B: 10 mmol/L ammonium formate in a 10:90 (v:v) mixture of Milli-Q water and methanol with 0.005% formic acid.[11]
- Flow Rate: 0.5 mL/min.[11]
- Mass Spectrometry Mode: Positive electrospray ionization.[11]
- Screening Method Gradient: A gradient is run for 3.5 minutes.[11]
- Confirmation Method Gradient: For positive samples, a confirmation is performed using a 4.5-minute gradient with the mass spectrometer in parallel reaction monitoring (PRM) mode. [11]

Studies have shown that **Nifoxipam** is extensively metabolized, with the primary urinary metabolites being the 7-acetamino metabolite and a glucuronic acid conjugate of the parent compound.[1] Therefore, analytical methods should target these metabolites for reliable detection of **Nifoxipam** use.[1]

Logical Relationship of Nifoxipam and its Metabolites

The following diagram illustrates the metabolic pathway of **Nifoxipam**, highlighting its relationship to its parent compound, flunitrazepam, and its major metabolites identified in urine.

Metabolic pathway of **Nifoxipam**.

Experimental Workflow for LC-HRMS Detection

The diagram below outlines a typical workflow for the detection and confirmation of **Nifoxipam** in urine samples using LC-HRMS.

Workflow for **Nifoxipam** detection by LC-HRMS.**Need Custom Synthesis?**

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